Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Overview
Description
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate is an organic compound that features a cyclohexyl ring substituted with a hydroxyphenyl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where phenol reacts with a cyclohexyl halide in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the cyclohexyl ring with ethyl acetate, typically using an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the cyclohexyl ring provides steric bulk that influences binding affinity and selectivity. The ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
- Ethyl 2-((1r,4r)-4-(4-methoxyphenyl)cyclohexyl)acetate
- Ethyl 2-((1r,4r)-4-(4-chlorophenyl)cyclohexyl)acetate
- Ethyl 2-((1r,4r)-4-(4-nitrophenyl)cyclohexyl)acetate
Comparison: Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and influence the compound’s reactivity and biological activity
Properties
IUPAC Name |
ethyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-19-16(18)11-12-3-5-13(6-4-12)14-7-9-15(17)10-8-14/h7-10,12-13,17H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMFBRAZTIRYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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